1,5-Diphenylpyrazolidin-3-one
Overview
Description
1,5-Diphenylpyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones It is characterized by a pyrazolidine ring substituted with phenyl groups at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrazolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diphenylhydrazine with appropriate carbonyl compounds. For instance, the reaction of 1,2-diphenylhydrazine with benzaldehyde under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinediones, while substitution reactions can produce a variety of substituted pyrazolidinones .
Scientific Research Applications
1,5-Diphenylpyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylpyrazolidin-4-ol: Another pyrazolidinone derivative with similar structural features but different chemical properties and applications.
3,5-Diphenylpyrazolidinedione: A related compound with a dione functionality, used in different chemical and pharmaceutical contexts.
Uniqueness
1,5-Diphenylpyrazolidin-3-one is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
1,5-diphenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDMBBKKGFKNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395159 | |
Record name | 1,5-diphenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-95-2 | |
Record name | 1,5-diphenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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